Cas no 1803921-04-1 (3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine)

3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H4F3N3O2/c8-7(9,10)15-4-2-13-6(14)5(12)3(4)1-11/h2H,12H2,(H,13,14)
- InChI Key: MENSAIRIYXGGHX-UHFFFAOYSA-N
- SMILES: FC(OC1=CNC(C(=C1C#N)N)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 413
- XLogP3: 0.6
- Topological Polar Surface Area: 88.1
3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026004814-1g |
3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine |
1803921-04-1 | 97% | 1g |
$1,713.60 | 2022-04-02 | |
Alichem | A026004814-500mg |
3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine |
1803921-04-1 | 97% | 500mg |
$960.40 | 2022-04-02 |
3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine Related Literature
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
Additional information on 3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine
3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine, identified by the CAS number 1803921-04-1, is a highly functionalized pyridine derivative with a diverse range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. This molecule is characterized by its unique combination of substituents, including an amino group at position 3, a cyano group at position 4, a hydroxyl group at position 2, and a trifluoromethoxy group at position 5. These functional groups confer the molecule with versatile reactivity and make it an attractive candidate for various chemical transformations.
Recent studies have highlighted the potential of 3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine in the development of novel drug candidates. Its structural features, particularly the presence of electron-withdrawing groups like the cyano and trifluoromethoxy moieties, enhance its ability to interact with biological targets such as enzymes and receptors. For instance, researchers have explored its role as a lead compound in anti-inflammatory and anti-tumor drug discovery. The hydroxyl group at position 2 has been shown to facilitate hydrogen bonding, which is crucial for bioavailability and target binding affinity.
In terms of synthetic applications, this compound serves as an intermediate in the construction of more complex heterocyclic structures. Its amino group can act as a nucleophile in coupling reactions, while the cyano group provides opportunities for further functionalization through cyanation or nitrile reduction. The trifluoromethoxy group introduces steric hindrance and electronic effects that can be exploited to control reaction selectivity. Recent advancements in catalytic methods have enabled more efficient syntheses of this compound, reducing production costs and improving scalability.
The material science community has also taken interest in 3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine due to its potential as a building block for advanced materials. Its ability to form coordination bonds with metal ions makes it a promising candidate for metal-organic frameworks (MOFs) and coordination polymers. Additionally, the compound's electronic properties have been studied for applications in optoelectronics and sensing technologies.
From an environmental standpoint, researchers have investigated the biodegradation pathways of this compound to assess its ecological impact. Studies suggest that under specific microbial conditions, the compound undergoes transformation into less hazardous byproducts. This information is critical for designing sustainable chemical processes that minimize environmental footprint.
In conclusion, 3-Amino-4-cyano-2-hydroxy-5-(trifluoromethoxy)pyridine stands out as a multifaceted molecule with significant potential across various scientific domains. Its unique structure enables diverse chemical reactivity, making it an invaluable tool in modern organic synthesis. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in both academic and industrial settings.
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